molecular formula C11H11FO2 B13322476 2-Ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13322476
M. Wt: 194.20 g/mol
InChI Key: GHJROOYGTXUPHJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzofuran core substituted with ethyl, fluoro, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions. For instance, the fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Final Cyclization and Purification: The final step involves cyclization to form the dihydrobenzofuran ring, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods often focus on optimizing reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-Ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-fluoro-7-methylbenzofuran: Lacks the dihydro-1-benzofuran-3-one structure but shares similar substituents.

    2-Ethyl-5-fluoro-7-methyl-1-benzofuran-3-one: Similar structure but without the dihydro component.

    2-Ethyl-5-fluoro-7-methyl-2,3-dihydrobenzofuran: Similar structure but lacks the ketone group.

Uniqueness

2-Ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific combination of substituents and the presence of the dihydro-1-benzofuran-3-one structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-ethyl-5-fluoro-7-methyl-1-benzofuran-3-one

InChI

InChI=1S/C11H11FO2/c1-3-9-10(13)8-5-7(12)4-6(2)11(8)14-9/h4-5,9H,3H2,1-2H3

InChI Key

GHJROOYGTXUPHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C(=CC(=C2)F)C

Origin of Product

United States

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